molecular formula C11H11FO2S B13335417 1-[(3-Fluorophenyl)sulfanyl]cyclobutane-1-carboxylic acid

1-[(3-Fluorophenyl)sulfanyl]cyclobutane-1-carboxylic acid

Katalognummer: B13335417
Molekulargewicht: 226.27 g/mol
InChI-Schlüssel: ZNOFYQFXBTZNIL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(3-Fluorophenyl)sulfanyl]cyclobutane-1-carboxylic acid is a chemical compound with the molecular formula C₁₁H₁₁FO₂S and a molecular weight of 226.27 g/mol . This compound is characterized by the presence of a cyclobutane ring substituted with a carboxylic acid group and a 3-fluorophenylsulfanyl group. It is primarily used for research purposes in various scientific fields.

Vorbereitungsmethoden

The synthesis of 1-[(3-Fluorophenyl)sulfanyl]cyclobutane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorothiophenol and cyclobutanone.

    Formation of Intermediate: The reaction between 3-fluorothiophenol and cyclobutanone in the presence of a base, such as sodium hydride, leads to the formation of an intermediate compound.

    Cyclization: The intermediate undergoes cyclization to form the desired cyclobutane ring structure.

Analyse Chemischer Reaktionen

1-[(3-Fluorophenyl)sulfanyl]cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-[(3-Fluorophenyl)sulfanyl]cyclobutane-1-carboxylic acid has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1-[(3-Fluorophenyl)sulfanyl]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact molecular pathways involved depend on the specific biological system being studied .

Vergleich Mit ähnlichen Verbindungen

1-[(3-Fluorophenyl)sulfanyl]cyclobutane-1-carboxylic acid can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H11FO2S

Molekulargewicht

226.27 g/mol

IUPAC-Name

1-(3-fluorophenyl)sulfanylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C11H11FO2S/c12-8-3-1-4-9(7-8)15-11(10(13)14)5-2-6-11/h1,3-4,7H,2,5-6H2,(H,13,14)

InChI-Schlüssel

ZNOFYQFXBTZNIL-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C1)(C(=O)O)SC2=CC=CC(=C2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.